molecular formula C₁₅H₁₄N₂O₃ B021570 (10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide CAS No. 58955-93-4

(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide

Cat. No. B021570
CAS RN: 58955-93-4
M. Wt: 270.28 g/mol
InChI Key: PRGQOPPDPVELEG-KBPBESRZSA-N
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Description

Synthesis Analysis

The synthesis of substituted 10,11-dihydro-5H-dibenz[b,f]azepines, including the compound , typically involves starting from commercially available precursors such as 2-bromotoluenes or 2-nitrotoluenes. Initial α-bromination with N-bromosuccinimide followed by reaction with triethylphosphite yields benzyl phosphonic ester derivatives. Subsequent reactions including the Horner-Emmons reaction and hydrogenation steps lead to the formation of the desired 10,11-dihydro-5H-dibenz[b,f]azepines in moderate to high yields (Jørgensen et al., 1999).

Molecular Structure Analysis

The molecular structure of dibenzo[b,f]azepine derivatives, including the (10s,11s)-10,11-dihydroxy variant, is characterized by a tricyclic system. This structure is crucial for its biological activity. Analysis of similar compounds shows the azepine ring adopting conformations between boat and twist-boat forms, with substituents occupying quasi-equatorial sites. These structural features are essential for the compound's interaction with biological targets (Acosta Quintero et al., 2016).

Scientific Research Applications

  • Pharmacology
    • Summary of Application : “(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide” is a drug metabolite . It is the (10s,11s)-enantiomer of 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine . This compound is also known as Oxcarbazepine , which is an antiepileptic drug registered worldwide by Novartis under the trade name Trileptal® .
    • Methods of Application/Experimental Procedures : Trileptal® is approved as adjunctive therapy or monotherapy for the treatment of partial seizures in adults and in children . It is currently marketed as 150, 300, and 600mg film-coated tablets for oral administration . A 60 mg/mL (6%) oral suspension formulation has also been registered worldwide .
    • Results/Outcomes : Oxcarbazepine and its pharmacologically active metabolite, 10-monohydroxy derivative (MHD; 10,11-dihydro-10-hydro-carbamazepine; GP 47779) show potent antiepileptic activity in animal models comparable to that of carbamazepine (Tegretol®) and phenytoin . Oxcarbazepine and MHD have been shown to exert antiepileptic activity by blockade of voltage-dependent sodium channels in the brain .

Safety And Hazards

This compound may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It should not be ingested, inhaled, or come in contact with eyes, skin, or clothing .

Future Directions

The compound is a significant part of ongoing research in the field of antiepileptic drugs. There is potential for further exploration of its properties and effects, particularly in relation to its metabolic and immunological studies .

properties

IUPAC Name

(5S,6S)-5,6-dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGQOPPDPVELEG-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)[C@@H]([C@H](C3=CC=CC=C3N2C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891461
Record name trans-10,11-Dihydroxy-10,11-dihydrocarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide

CAS RN

58955-93-4
Record name trans-10,11-Dihydroxy-10,11-dihydrocarbamazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58955-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-10,11-Dihydroxy-10,11-dihydrocarbazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058955934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-10,11-Dihydroxy-10,11-dihydrocarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,11-DIHYDROXY-10,11-DIHYDROCARBAZEPINE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WR2Y6JJ6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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